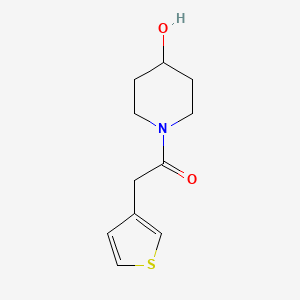

1-(4-Hydroxy-piperidin-1-yl)-2-thiophen-3-yl-ethanone

Beschreibung

1-(4-Hydroxy-piperidin-1-yl)-2-thiophen-3-yl-ethanone is a heterocyclic compound featuring a piperidine ring substituted with a hydroxyl group at the 4-position and an ethanone group linked to a thiophene ring. Its molecular formula is C₁₁H₁₅NO₂S, with a molecular weight of 225.30 g/mol. This compound is primarily utilized in research settings, particularly in medicinal chemistry, as a scaffold for developing bioactive molecules targeting neurological or antimicrobial pathways .

Eigenschaften

IUPAC Name |

1-(4-hydroxypiperidin-1-yl)-2-thiophen-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c13-10-1-4-12(5-2-10)11(14)7-9-3-6-15-8-9/h3,6,8,10,13H,1-2,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFBCMXAIYFZAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)CC2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591136 | |

| Record name | 1-(4-Hydroxypiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916791-31-6 | |

| Record name | 1-(4-Hydroxypiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Alkylation of Piperidine with Bromomethyl Thiophene

A common approach involves reacting 3-bromomethylthiophene with 4-hydroxypiperidine or its protected derivative under basic conditions to form the ethanone linkage.

- The bromomethylthiophene is prepared by bromination of thiophene derivatives using N-bromosuccinimide (NBS) in an inert solvent such as carbon tetrachloride.

- The nucleophilic substitution is carried out in polar aprotic solvents like acetonitrile, often in the presence of potassium carbonate and potassium iodide to facilitate the reaction.

- The reaction temperature is controlled to optimize yield, typically reflux or moderate heating.

This method is supported by analogous syntheses of piperidine-substituted thiophene compounds reported in dopamine receptor ligand studies, where bromomethyl benzo[b]thiophenes were alkylated with piperidines to yield similar structures.

Protection and Deprotection of the Hydroxy Group

- The hydroxy group on the piperidine ring is often protected during the alkylation step to prevent side reactions.

- Common protecting groups include tert-butoxycarbonyl (Boc) or silyl ethers.

- After the alkylation, the protecting group is removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free hydroxy group.

- This step is crucial to obtain the final this compound with the hydroxy substituent intact and correctly positioned.

Use of Trifluoroacetic Acid (TFA) for Deprotection and Purification

- TFA is widely used to cleave Boc protecting groups and to facilitate recrystallization.

- The reaction mixture is typically evaporated under reduced pressure after TFA treatment, followed by extraction with dichloromethane, washing with brine, drying over anhydrous sodium sulfate, and recrystallization from ethyl acetate-petroleum ether mixtures.

- This method yields the target compound as an off-white to pale yellow solid with high purity (above 98%) and good yield (90-95%) as demonstrated in related piperidine-thiophene ethanone syntheses.

Alternative Synthetic Routes

- Some methods start from 2,4-dichlorothieno[3,2-d]pyrimidine derivatives, which undergo nucleophilic substitution with 4-hydroxy-substituted piperidines, followed by further functionalization steps to yield thiophene-piperidine ethanone analogs.

- These routes involve multi-step sequences including Michaelis–Arbuzov reactions and Wittig reactions to introduce various substituents, but the core strategy remains nucleophilic substitution on activated thiophene derivatives.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Bromination | N-Bromosuccinimide, CCl4, reflux | 3-Bromomethylthiophene intermediate |

| 2 | Nucleophilic substitution | 4-Hydroxypiperidine or protected derivative, K2CO3, KI, acetonitrile, reflux | Formation of piperidinyl-thiophene ethanone linkage |

| 3 | Protection/Deprotection | Boc protection (if used), TFA for deprotection | Hydroxy group protection during alkylation, removal post-reaction |

| 4 | Purification | Extraction, drying, recrystallization | High purity (>98%), good yield (90-95%) |

Research Findings and Optimization Notes

- The use of potassium iodide as a catalyst in the nucleophilic substitution improves reaction rates and yields by facilitating halide exchange.

- Temperature control during bromination and substitution steps is critical to minimize side reactions and degradation.

- The choice of solvent impacts solubility and reaction kinetics; acetonitrile is preferred for substitution, while dichloromethane is used for extraction and purification.

- Recrystallization solvent mixtures (ethyl acetate and petroleum ether) are optimized to maximize purity and yield.

- The hydroxy group on the piperidine ring is sensitive to harsh conditions; mild acidic deprotection with TFA is preferred over stronger acids or reductive methods to preserve the functional group.

Analyse Chemischer Reaktionen

1-(4-Hydroxy-piperidin-1-yl)-2-thiophen-3-yl-ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

1-(4-Hydroxy-piperidin-1-yl)-2-thiophen-3-yl-ethanone has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Biological Studies: Researchers use this compound to study its biological activity, including its potential as an enzyme inhibitor or receptor modulator.

Industrial Applications: It is employed in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1-(4-Hydroxy-piperidin-1-yl)-2-thiophen-3-yl-ethanone involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The compound’s hydroxy and thiophene groups play crucial roles in binding to the active sites of these targets, affecting their function and leading to the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

The piperidine ring’s substitution pattern critically determines physicochemical and biological properties. Key analogs include:

This compound is used in research for probing receptor-binding mechanisms due to its enhanced solubility in acidic environments .

1-[(3S)-3-(2H-Pyrazolo[3,4-b]pyridin-3-yl)piperidin-1-yl]-2-thiophen-3-yl-ethanone Molecular formula: C₁₇H₁₈N₄OS Molecular weight: 326.42 g/mol Key feature: Incorporation of a pyrazolo-pyridine moiety enhances aromatic stacking interactions, making this compound a candidate for kinase inhibition studies .

Modifications to the Ethanone-Thiophene Linkage

Variations in the ethanone-thiophene moiety influence electronic properties and bioavailability:

- 1-[5-(4-Hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(piperidin-1-yl)ethanone Molecular formula: C₂₁H₂₃N₃O₂S Key feature: A dihydropyrazole ring replaces the ethanone group, increasing rigidity and altering pharmacokinetic profiles. This structural change may enhance selectivity for enzymes like cyclooxygenase .

Solubility and Stability

- The hydroxyl group in 1-(4-Hydroxy-piperidin-1-yl)-2-thiophen-3-yl-ethanone improves aqueous solubility compared to non-polar analogs like 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one (), which relies on halogenated substituents for lipophilicity.

- Co-crystal studies (e.g., nadifloxacin with oxalic acid) demonstrate that hydroxyl groups facilitate hydrogen-bonded networks, enhancing crystalline stability .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Potential Application |

|---|---|---|---|---|

| This compound | C₁₁H₁₅NO₂S | 225.30 | 4-Hydroxy-piperidinyl | Research scaffold, CNS agents |

| 1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one | C₁₁H₁₆N₂OS | 224.32 | 4-Amino-piperidinyl | Antimicrobial studies |

| 1-(3-Hydroxymethyl-piperidin-1-yl)-2-thiophen-3-yl-ethanone | C₁₂H₁₇NO₂S | 239.33 | 3-Hydroxymethyl-piperidinyl | Drug intermediate |

| 1-[(3S)-3-(2H-Pyrazolo[3,4-b]pyridin-3-yl)piperidin-1-yl]-2-thiophen-3-yl-ethanone | C₁₇H₁₈N₄OS | 326.42 | Pyrazolo-pyridine-piperidinyl | Kinase inhibition |

Biologische Aktivität

1-(4-Hydroxy-piperidin-1-yl)-2-thiophen-3-yl-ethanone, also known by its CAS number 916791-31-6, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and antioxidant activities, supported by relevant research findings and case studies.

The molecular formula of this compound is C11H15NO2S, with a molecular weight of 225.31 g/mol. It is classified as an amide derivative and exhibits a standard purity of over 95% in commercial preparations .

Antibacterial Activity

Research indicates that compounds with piperidine and thiophene moieties can exhibit significant antibacterial properties. A study investigating various piperidine derivatives found that those with hydroxyl substitutions showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, the compound demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Piperidine Derivatives

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.0039 - 0.025 | S. aureus, E. coli |

| Other Piperidine Derivative | Varies | Various Bacterial Strains |

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. Similar studies on pyrrolidine derivatives indicated that modifications at the piperidine ring can enhance antifungal effects against strains such as Candida albicans and Aspergillus niger. The presence of electron-donating groups on the piperidine ring was correlated with increased antifungal potency .

Table 2: Antifungal Activity of Related Compounds

| Compound | Zone of Inhibition (mm) | Target Fungi |

|---|---|---|

| This compound | 20 - 25 | C. albicans, A. niger |

| Other Pyrrolidine Derivative | Varies | Various Fungal Strains |

Antioxidant Activity

The antioxidant properties of this compound were evaluated through various assays measuring free radical scavenging abilities. Compounds similar to this compound have shown promising results in reducing oxidative stress markers in vitro, indicating potential applications in preventing oxidative damage in biological systems .

Case Studies

A notable case study involved the synthesis of a series of piperidine derivatives where the biological activities were systematically evaluated. The study concluded that the introduction of hydroxyl groups significantly improved both antibacterial and antioxidant activities compared to their non-hydroxylated counterparts .

Q & A

Q. What are the established synthetic routes for 1-(4-Hydroxy-piperidin-1-yl)-2-thiophen-3-yl-ethanone?

A common approach involves condensation reactions between substituted piperidine derivatives and thiophene-containing precursors. For example, analogous ketones are synthesized via Claisen-Schmidt condensation using ethanol as a solvent, thionyl chloride as an acid catalyst, and appropriate aldehydes or ketones (e.g., acetophenone derivatives) . Reaction optimization may require adjusting molar ratios, temperature (typically 60–80°C), and purification via column chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., hydroxy-piperidine protons at δ 3.5–4.5 ppm, thiophene protons at δ 6.8–7.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : Tools like SHELX and ORTEP-III determine 3D structure and hydrogen-bonding networks. For example, SHELXL refines crystallographic data to resolve bond angles and torsional strain in heterocyclic moieties .

Q. What safety precautions are necessary when handling this compound?

While specific hazard data for this compound is limited, structurally similar piperidine derivatives require:

- PPE : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- First Aid : For skin contact, wash with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. XRD) be resolved for this compound?

Discrepancies may arise from dynamic conformational changes (e.g., piperidine ring puckering) or solvent effects. To address this:

Q. What strategies optimize the regioselectivity of thiophene functionalization in this compound?

Thiophene reactivity depends on electron density distribution:

- Electrophilic Substitution : Direct electrophiles to the α-position (C2 or C5) using Lewis acids (e.g., AlCl₃) .

- Cross-Coupling : Suzuki-Miyaura reactions at β-positions (C3 or C4) require palladium catalysts and boronated intermediates .

- Monitor regioselectivity via HPLC-MS and DFT-based Fukui indices to predict reactive sites .

Q. How does the hydroxy-piperidine moiety influence the compound’s conformational stability?

The 4-hydroxy group introduces hydrogen bonding, stabilizing specific puckered conformations. Use Cremer-Pople parameters to quantify ring puckering:

- Calculate puckering amplitude (Q) and phase angles (θ, φ) from XRD data.

- Compare with molecular dynamics simulations (e.g., AMBER force fields) to assess solvent effects on conformation .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

- Polymorphism : Screen solvents (e.g., ethanol, DMSO) and temperatures to isolate stable polymorphs.

- Twinned Crystals : Use SHELXD for structure solution and refine with twin-law corrections.

- Data Collection : High-resolution synchrotron XRD (λ = 0.7–1.0 Å) improves data quality for low-symmetry crystals .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.